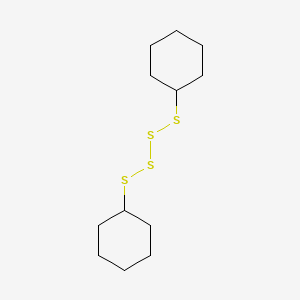![molecular formula C11H24Si2 B14422579 (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] CAS No. 84677-99-6](/img/structure/B14422579.png)
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] is a unique organosilicon compound characterized by its distinctive structure, which includes a propane backbone with two ethenyl(dimethyl)silane groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] typically involves the reaction of propane-1,3-diol with ethenyl(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Propane-1,3-diol and ethenyl(dimethyl)silane.
Catalyst: A suitable catalyst such as a platinum-based catalyst.
Reaction Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
On an industrial scale, the production of (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include silanol derivatives, ethyl-substituted silanes, and various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism by which (Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] exerts its effects involves its interaction with specific molecular targets. The ethenyl groups can participate in polymerization reactions, forming cross-linked networks that enhance the material properties. Additionally, the silane groups can interact with various substrates, providing strong adhesion and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Propane-1,3-diyl)bis[trimethylsilane]: Similar structure but with trimethylsilane groups instead of ethenyl(dimethyl)silane.
(Propane-1,3-diyl)bis[phenyl(dimethyl)silane]: Contains phenyl groups, offering different chemical properties.
Uniqueness
(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane] is unique due to its ethenyl groups, which provide reactive sites for further functionalization and polymerization. This makes it particularly valuable in applications requiring customizable material properties.
Propriétés
| 84677-99-6 | |
Formule moléculaire |
C11H24Si2 |
Poids moléculaire |
212.48 g/mol |
Nom IUPAC |
ethenyl-[3-[ethenyl(dimethyl)silyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C11H24Si2/c1-7-12(3,4)10-9-11-13(5,6)8-2/h7-8H,1-2,9-11H2,3-6H3 |
Clé InChI |
SBOJWTKWEIHBKC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC[Si](C)(C)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)



